molecular formula C19H25N3O B2872670 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole CAS No. 256458-70-5

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole

Cat. No.: B2872670
CAS No.: 256458-70-5
M. Wt: 311.429
InChI Key: VIOPRSRVDVIOSD-UHFFFAOYSA-N
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Description

“[4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexyl-methanone” is a compound with the molecular formula C18H30N2O2 . It is also known as 1,4-bis(cyclohexylcarbonyl)piperazine . This compound is related to compounds used in modulating the activity of protein kinases and in the treatment of diseases .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including structures similar to "4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole," are pivotal in synthesizing biologically active compounds, utilizing palladium-catalyzed reactions for functionalization. These methods provide access to diverse indole derivatives, crucial for pharmaceutical intermediates and active ingredients, optimizing synthesis steps and minimizing waste (Cacchi & Fabrizi, 2005).

Indole Synthesis Classification

A comprehensive review categorizes indole synthesis strategies, essential for developing novel methods for constructing the indole nucleus. This classification aids in understanding historical and current approaches to indole synthesis, facilitating the discovery of new pathways and applications (Taber & Tirunahari, 2011).

Antidepressant Discovery

Research into arylpiperazinyl-cyclohexyl indole derivatives has shown promising results in the discovery of next-generation antidepressants. Structure-activity relationship investigations have identified key pharmacophoric elements, highlighting the potential of indole-based compounds in treating depression (Zhou et al., 2008).

Cyclocondensation for Indole Alkaloids

The use of acylcyclopropanes in cyclocondensation with indoles demonstrates a synthetic pathway to the 8,9-dihydropyrido[1,2-a]indole scaffold. This process is significant for synthesizing indole alkaloids, which are central to many biologically active compounds (Ortega et al., 2021).

Privileged Structure Motif

Cyclohepta[b]indoles, as a privileged structure motif, are found in natural products and pharmaceuticals with a wide range of biological activities. Efficient synthesis of these compounds is crucial for developing potential therapeutics, underscoring the importance of novel methodologies in organic chemistry (Stempel & Gaich, 2016).

Properties

IUPAC Name

cyclohexyl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-5-2-1-3-6-15)22-13-11-21(12-14-22)18-8-4-7-17-16(18)9-10-20-17/h4,7-10,15,20H,1-3,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOPRSRVDVIOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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